molecular formula C9H5ClO3 B12961020 8-Chloro-4-hydroxycoumarin

8-Chloro-4-hydroxycoumarin

Cat. No.: B12961020
M. Wt: 196.58 g/mol
InChI Key: MLMBVJUHEPSLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-4-hydroxycoumarin is a derivative of 4-hydroxycoumarin, a compound known for its versatile applications in organic synthesis and pharmacology. The presence of a chlorine atom at the 8th position enhances its chemical reactivity and potential biological activities. This compound is part of the coumarin family, which is characterized by a benzopyrone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-hydroxycoumarin typically involves the chlorination of 4-hydroxycoumarin. One common method is the reaction of 4-hydroxycoumarin with a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-4-hydroxycoumarin undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form 8-chloro-4-hydroxychroman using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or neutral conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

Major Products:

    Substitution: 8-substituted-4-hydroxycoumarin derivatives.

    Oxidation: 8-chloro-4-oxocoumarin.

    Reduction: 8-chloro-4-hydroxychroman.

Scientific Research Applications

8-Chloro-4-hydroxycoumarin has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosine kinases.

    Medicine: Explored for its anticoagulant properties, similar to other coumarin derivatives.

    Industry: Utilized in the development of fluorescent dyes and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Chloro-4-hydroxycoumarin involves its interaction with specific molecular targets, such as enzymes. For instance, its potential as a tyrosine kinase inhibitor is due to its ability to bind to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. This inhibition can disrupt various cellular signaling pathways, leading to therapeutic effects in conditions like cancer.

Comparison with Similar Compounds

    4-Hydroxycoumarin: The parent compound, known for its anticoagulant properties.

    7-Hydroxycoumarin: Another hydroxylated coumarin with distinct biological activities.

    8-Methoxy-4-hydroxycoumarin: A methoxy derivative with potential pharmacological applications.

Uniqueness: 8-Chloro-4-hydroxycoumarin is unique due to the presence of the chlorine atom, which enhances its reactivity and potential biological activities compared to its non-chlorinated counterparts. This structural modification can lead to improved pharmacokinetic properties and increased potency in certain applications.

Properties

Molecular Formula

C9H5ClO3

Molecular Weight

196.58 g/mol

IUPAC Name

8-chloro-4-hydroxychromen-2-one

InChI

InChI=1S/C9H5ClO3/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4,11H

InChI Key

MLMBVJUHEPSLPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC(=O)C=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.